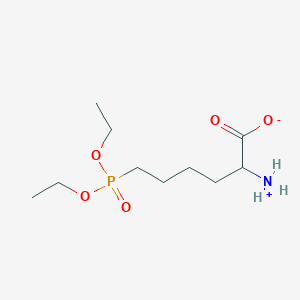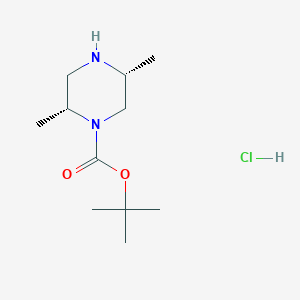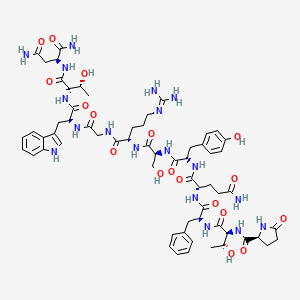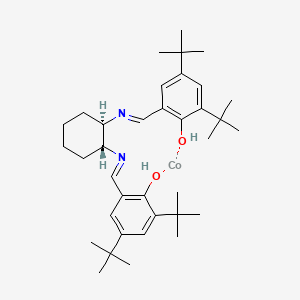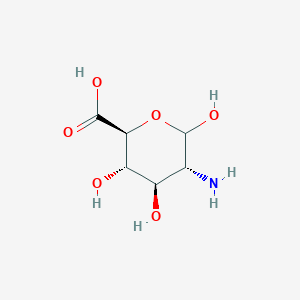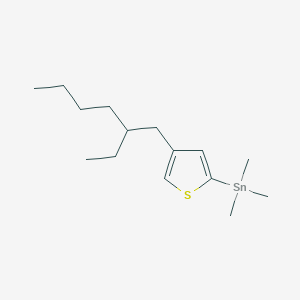
ethyl (2Z)-2-hydrazinylidenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-hydrazinylidenepropanoate is an organic compound characterized by the presence of a hydrazone functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The (2Z) notation indicates the geometric configuration of the double bond, which is crucial for its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2Z)-2-hydrazinylidenepropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The process can be summarized as follows:
Reaction Setup: Ethyl acetoacetate and hydrazine hydrate are mixed in ethanol.
Reflux: The mixture is heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Purification: The crude product is purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2Z)-2-hydrazinylidenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl (2Z)-2-aminopropanoate.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Ethyl (2Z)-2-hydrazinylidenepropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-hydrazinylidenepropanoate involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Comparison with Similar Compounds
Ethyl (2E)-2-hydrazinylidenepropanoate: The (2E) isomer has a different geometric configuration, affecting its reactivity.
Methyl (2Z)-2-hydrazinylidenepropanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (2Z)-2-hydrazinylidenebutanoate: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific geometric configuration, which influences its chemical reactivity and potential applications. The presence of the hydrazone group also provides versatility in its chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
ethyl (2Z)-2-hydrazinylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-9-5(8)4(2)7-6/h3,6H2,1-2H3/b7-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVZRKZUJAEJI-DAXSKMNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

